molecular formula C13H14O4 B12649072 2,2-Dimethylpropane-1,3-diyl phthalate CAS No. 35512-59-5

2,2-Dimethylpropane-1,3-diyl phthalate

Cat. No.: B12649072
CAS No.: 35512-59-5
M. Wt: 234.25 g/mol
InChI Key: ICUVLDRIHMJXMQ-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1,3-diyl phthalate (CAS 35512-59-5) is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It is a phthalate ester, a class of chemicals primarily used as plasticizers to impart flexibility and durability to industrial polymers . This specific compound is of significant interest in chemical research and analytical chemistry. It has been demonstrated to be separable by reverse-phase (RP) HPLC methods, making it a relevant candidate for use in developing analytical methodologies, as an standard, or for pharmacokinetic studies . As a phthalate, its properties and mechanisms are relevant to several fields of study. Phthalates are known to act as endocrine-disrupting chemicals (EDCs) . Research into their biological impact shows they can simultaneously affect multiple cellular targets, including nuclear receptors like the peroxisome proliferator-activated receptor (PPAR) and the aryl hydrocarbon receptor (AhR) . These interactions can interfere with normal hormonal actions and have been associated in scientific literature with adverse effects on reproductive health and development in toxicological studies . The study of such compounds is crucial for understanding their environmental impact and potential health risks. This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35512-59-5

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4,4-dimethyl-3,5-dihydro-2,6-benzodioxonine-1,7-dione

InChI

InChI=1S/C13H14O4/c1-13(2)7-16-11(14)9-5-3-4-6-10(9)12(15)17-8-13/h3-6H,7-8H2,1-2H3

InChI Key

ICUVLDRIHMJXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C2=CC=CC=C2C(=O)OC1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,2 Dimethylpropane 1,3 Diyl Phthalate

Precursor Synthesis: 2,2-Dimethylpropane-1,3-diol Production Routes

The key precursor for 2,2-dimethylpropane-1,3-diyl phthalate (B1215562) is 2,2-dimethylpropane-1,3-diol, commonly known as neopentyl glycol (NPG). The industrial production of NPG is primarily achieved through a two-step process involving an aldol (B89426) addition followed by hydrogenation. researchgate.netmdpi.comsemanticscholar.org

The synthesis commences with the crossed aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). researchgate.netsemanticscholar.org This reaction yields an intermediate, 2,2-dimethyl-3-hydroxypropanal (hydroxypivaldehyde or HPA). researchgate.netresearchgate.net The reaction is typically carried out in the presence of a basic catalyst. researchgate.net

A notable process involves reacting isobutyraldehyde and formaldehyde in the presence of tertiary amines, followed by hydrogenation of the resulting reaction mixture. Subsequent distillation, after the addition of formaldehyde to remove basic impurities, yields very pure 2,2-dimethylpropane-1,3-diol. google.com

The choice of catalyst is crucial in both stages of NPG synthesis. For the initial aldol addition, basic compounds are employed as catalysts. google.com These include alkali metal hydroxides, alkaline earth metal hydroxides, and alkali metal carbonates. google.com Tertiary amines, such as trimethylamine, triethylamine, methyldiethylamine, and tributylamine, are also widely used. researchgate.netgoogle.com The reaction temperature for the aldol addition is typically maintained between 20°C and 130°C. google.com

For the subsequent hydrogenation of HPA to NPG, various catalytic systems have been developed. These often involve metal catalysts. A 5% Ru/Al2O3 catalyst has been shown to be effective for the hydrogenation of HPA, with a selectivity towards neopentyl glycol greater than 99%. researchgate.net Other metal catalysts that have been explored include NiMo, NiCo, CuCr, and CoMo. researchgate.net In some processes, the hydrogenation is carried out using a tertiary amine as the catalyst for the initial reaction, and the resulting mixture is then hydrogenated. google.com

Reaction Stage Catalyst Type Specific Examples Typical Reaction Temperature
Aldol AdditionBasic CompoundsAlkali metal hydroxides, alkaline earth metal hydroxides, alkali metal carbonates20°C - 130°C google.com
Tertiary AminesTrimethylamine, Triethylamine70°C - 95°C mdpi.com
HydrogenationMetal Catalysts5% Ru/Al2O3, NiMo, NiCo, CuCr, CoMoNot specified

Esterification Reactions for 2,2-Dimethylpropane-1,3-diyl Phthalate Formation

The formation of this compound is achieved through the esterification of 2,2-dimethylpropane-1,3-diol with phthalic anhydride (B1165640). This reaction is a critical step in the synthesis of this phthalate ester.

In a related study on the esterification of maleic anhydride with various butanols, the reaction was found to be second order with respect to both the acid and the alcohol in the presence of acidic catalysts like sulfuric acid and phosphotungstic acid. icm.edu.pl The reaction proceeds in two stages: a rapid initial step to form a monoester, followed by a slower, reversible reaction to form the diester, which is the rate-determining step. icm.edu.pl It is plausible that the esterification of 2,2-dimethylpropane-1,3-diol with phthalic anhydride follows a similar two-stage mechanism.

The optimization of reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include temperature, pressure, and the choice of catalyst.

In processes for the formation of esters from phthalic anhydride residues, the reaction mixture is heated to a temperature range of 150°C to 280°C, with a preferred range of 180°C to 260°C. google.com The pressure is maintained to ensure the boiling of the reaction mixture, which facilitates the esterification process. google.com

The use of a catalyst is crucial for an efficient reaction. Catalysts commonly employed for this type of esterification include titanium, zirconium, and tin-based catalysts. google.com Acid catalysts such as sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TSA) are also effective. google.com The selection of the appropriate catalyst and reaction conditions is vital for achieving high conversion rates and minimizing side reactions.

Parameter Condition Catalyst Examples
Temperature150°C - 280°C (Preferred: 180°C - 260°C) google.comTitanium-based, Zirconium-based, Tin-based, Sulfuric acid, p-Toluenesulfonic acid google.com
PressureSufficient to maintain boiling of the reaction mixture google.com

Novel Synthetic Strategies and Derivatization Pathways

While the primary route to this compound is through the esterification of its diol precursor, research into novel synthetic methods and the derivatization of related compounds is ongoing.

New synthetic routes to related diols and their derivatives have been explored. For example, a synthetic pathway to 2,2-bis(sulfanylmethyl)propane-1,3-diol (B12843927) has been developed starting from 2,2-bis(hydroxymethyl)propane-1,3-diol. nih.gov This indicates the potential for modifying the core diol structure to introduce different functional groups.

Furthermore, the precursor, 2,2-dimethylpropane-1,3-diol (neopentyl glycol), can be converted into other valuable chemicals. A process for the production of 1,3-diamino-2,2-dimethylpropane from neopentyl glycol through a reaction with ammonia (B1221849) and hydrogen at high temperatures (220 to 300°C) and pressures has been patented. google.com This demonstrates a pathway to convert the diol into a diamine, opening up possibilities for synthesizing a different class of polymers and materials. While not a direct derivatization of the phthalate ester itself, it highlights the versatility of the precursor diol in chemical synthesis.

Analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com

Advanced Analytical Characterization of 2,2 Dimethylpropane 1,3 Diyl Phthalate in Complex Systems

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic methods are indispensable for confirming the molecular structure of 2,2-Dimethylpropane-1,3-diyl phthalate (B1215562). These techniques provide detailed information about functional groups, connectivity, and the three-dimensional arrangement of atoms within the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and is frequently used for the initial screening of phthalate esters. The analysis relies on the absorption of infrared radiation by specific molecular vibrations. For phthalates, characteristic absorption bands provide clear evidence of their presence.

Phthalates, as diesters of phthalic acid, exhibit a distinctive IR spectrum. A strong absorbance band resulting from the ortho-substituted aromatic ring is typically observed around 741 cm⁻¹. hpst.cz Additionally, doublet bands, which are attributed to the aromatic ring quadrant stretching vibration, appear at approximately 1601 cm⁻¹ and 1581 cm⁻¹. hpst.cz The most prominent feature for ester identification is the carbonyl (C=O) group stretching vibration, which for phthalates, typically appears at a characteristic frequency around 1727 cm⁻¹. researchgate.net

In the context of 2,2-Dimethylpropane-1,3-diyl phthalate, the spectrum would be expected to show these key absorbances. The presence of the neopentyl group would be confirmed by C-H stretching and bending vibrations from the methyl groups. The analysis can be performed using Attenuated Total Reflectance (ATR) for rapid screening or transmission spectroscopy for enhanced sensitivity, which can detect phthalate concentrations below the 0.1 wt% level in some plastic matrices. thermofisher.com

Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~2975–2845 C-H Stretch Alkyl (Neopentyl) docbrown.info
~1738–1727 C=O Stretch Ester Carbonyl researchgate.netanalis.com.my
~1601, ~1581 C=C Stretch Aromatic Ring hpst.cz
~1470–1370 C-H Bend Alkyl (Neopentyl) docbrown.info
~1265 C-O Stretch Ester researchgate.net
~741 C-H Bend Ortho-substituted Aromatic hpst.czresearchgate.net

Mass spectrometry (MS) is a cornerstone for the definitive identification and quantification of phthalates. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition. When coupled with chromatographic separation techniques, MS offers unparalleled sensitivity and selectivity for analyzing complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of volatile and semi-volatile compounds like phthalate esters. gcms.czrestek.com In this technique, the sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer. oregonstate.edu

For phthalate analysis, common stationary phases for the GC column include 5-type (e.g., DB-5MS), XLB-type, and 440-type phases, which provide good resolution for complex phthalate mixtures. gcms.czrestek.comresearchgate.net Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), which causes predictable fragmentation. A hallmark of many phthalate esters under EI is the formation of a prominent fragment ion at m/z 149. chromatographyonline.com This ion corresponds to the protonated phthalic anhydride (B1165640) structure and is often the base peak in the spectrum, making it useful for selected ion monitoring (SIM) to screen for the presence of phthalates. oiv.int However, because this ion is common to many phthalates, chromatographic separation is crucial for unambiguous identification of individual compounds. gcms.cz

For this compound, GC-MS analysis would involve monitoring for its molecular ion as well as characteristic fragments, including the ubiquitous m/z 149 ion. The total run time for such analyses is often optimized to be under 40 minutes for an extended list of phthalates. gcms.cz

Table 2: Typical GC-MS Parameters for Phthalate Analysis

Parameter Setting Reference
Gas Chromatograph
Column DB-5MS or Rtx-440 (e.g., 30 m x 0.25 mm, 0.25 µm) gcms.czoregonstate.eduresearchgate.net
Carrier Gas Helium, constant flow (~1 mL/min) researchgate.netoiv.int
Injection Mode Splitless oiv.int
Injector Temperature Ramp from 150°C to 280°C oiv.int
Oven Program Temperature gradient (e.g., start at 60°C, ramp to 300°C) oregonstate.edu
Mass Spectrometer
Ionization Mode Electron Impact (EI), 70 eV oiv.int
Acquisition Mode Full Scan (m/z 50-650) and/or Selected Ion Monitoring (SIM) researchgate.netnih.gov
Monitored Ions (SIM) Molecular ion, m/z 149, and other specific fragments oiv.int
Transfer Line Temp. ~300°C oiv.int

For higher molecular weight, less volatile, or thermally sensitive phthalates, liquid chromatography-tandem mass spectrometry (LC-MS/MS or LC-MSn) is the method of choice. sciex.com This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer, avoiding the need for high-temperature vaporization that could degrade the analyte.

A typical LC setup for phthalate analysis uses a reversed-phase column, such as a C18 column. sciex.commdpi.com The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as ammonium (B1175870) acetate (B1210297) to promote ionization. sciex.commdpi.com Electrospray ionization (ESI) is the most common ionization source used, which generates protonated molecules [M+H]⁺. sciex.com

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented, and only specific, characteristic product ions are monitored. sciex.coms4science.at This filters out background noise and matrix interferences. sciex.com For many phthalates, the dominant fragment ions result from the loss of the alcohol side chain and the formation of protonated phthalic acid (m/z 167) or phthalic anhydride (m/z 149). sciex.com Precursor ion scans, where the instrument scans for all parent ions that produce a specific fragment like m/z 149, can be used as a powerful screening tool to detect any phthalate present in a sample. mdpi.comsciforum.net

A reverse-phase HPLC method for this compound has been described using a mobile phase of acetonitrile, water, and an acid modifier, which is compatible with mass spectrometry when formic acid is used. sielc.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique particularly suited for the analysis of large, non-volatile molecules like oligomers and polymers. dtic.milfrontiersin.org In the context of this compound, this technique would be highly valuable for characterizing its presence in a polymer backbone or as part of larger oligomeric structures rather than as a simple additive.

In a MALDI-TOF MS experiment, the analyte is co-crystallized with a large excess of a matrix compound (e.g., 2,5-dihydroxybenzoic acid or DHB) on a target plate. frontiersin.orgresearchgate.net A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. These ions are then accelerated into a time-of-flight mass analyzer, which separates them based on the time it takes them to travel to the detector.

This technique is effective for characterizing the repeating units in polyesters and other polymers. dtic.milresearchgate.net For a sample containing oligomers related to this compound, MALDI-TOF MS could reveal the distribution of oligomer chain lengths and identify the chemical nature of the end groups. dtic.mil The choice of matrix and cationizing agent is critical for successful analysis and can be optimized for the specific polymer class being investigated. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. carlroth.com It provides detailed information on the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the determination of molecular connectivity and conformation. carlroth.comresearchgate.net

For this compound, ¹H NMR would provide distinct signals for the different types of protons. The aromatic protons on the phthalate ring would appear in the downfield region (typically δ 7.5-7.7 ppm). The protons of the methylene (B1212753) groups (-CH₂-O) of the neopentyl glycol moiety would be expected to produce a signal around δ 3.5-4.8 ppm. analis.com.my The two methyl groups (-CH₃) are chemically equivalent due to the molecule's symmetry and would yield a single, strong singlet in the upfield region (around δ 0.9-1.0 ppm). docbrown.info

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the ester group would be found significantly downfield (δ 160-175 ppm). analis.com.my The aromatic carbons would appear in the δ 125-135 ppm range, while the carbons of the neopentyl glycol portion would have characteristic shifts, including the quaternary carbon and the methylene and methyl carbons. analis.com.my By analyzing chemical shifts, coupling constants, and through-space interactions (via 2D NMR techniques like NOESY), the preferred conformation of the molecule in solution can be investigated. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Reference
Aromatic Protons ¹H 7.5 - 7.7 Multiplet (m) researchgate.net
Methylene Protons (-CH₂-O) ¹H ~3.9 - 4.3 Singlet (s) analis.com.my
Methyl Protons (-CH₃) ¹H ~0.9 - 1.0 Singlet (s) docbrown.info
Ester Carbonyl Carbon (C=O) ¹³C ~167 - researchgate.netanalis.com.my
Aromatic Carbons (C-Ar) ¹³C ~128 - 132 - researchgate.net
Methylene Carbon (-CH₂-O) ¹³C ~69 - 72 - analis.com.my
Quaternary Carbon (-C(CH₃)₂) ¹³C ~35 - 40 - docbrown.info
Methyl Carbons (-CH₃) ¹³C ~22 - docbrown.info

\Predicted values are based on typical shifts for similar structural motifs and may vary based on solvent and other experimental conditions.*

Compound Index

Mass Spectrometry-Based Approaches

Chromatographic Separations for Quantitative and Qualitative Assessment

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures. Both gas-liquid chromatography and high-performance liquid chromatography offer distinct advantages for its analysis.

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of semi-volatile compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.

Research Findings: The analysis of phthalates, including diesters of neopentyl glycol, is well-established in the field of analytical chemistry. researchgate.netfinechem-mirea.ru For the analysis of this compound, a non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is typically employed. scilit.com This type of column provides good resolution for a wide range of phthalate esters.

Detection is commonly achieved using a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for both quantification and definitive identification based on the compound's mass spectrum. scilit.comfrontiersin.org Electron ionization (EI) is a common ionization technique used in GC-MS for the analysis of phthalates as it is robust and reproducible. nih.gov In some cases, an electron capture detector (ECD) can be used for enhanced sensitivity, particularly for halogenated compounds, though it is less common for non-halogenated phthalates.

The injector temperature is a critical parameter and is typically set to a high enough temperature to ensure complete volatilization of the analyte without causing thermal degradation. frontiersin.org For thermally labile compounds, optimization of the injection temperature is crucial. nih.gov

Interactive Data Table: Typical GLC Parameters for Phthalate Analysis

ParameterTypical Value/Condition
Column Type HP-5MS (or equivalent)
Column Dimensions 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Injector Temperature 250 - 300 °C
Detector Mass Spectrometry (MS), Flame Ionization (FID)
Oven Program Temperature gradient (e.g., 150 °C to 300 °C at 10 °C/min)
Injection Mode Split/Splitless

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including phthalates that may not be suitable for GLC due to low volatility or thermal instability.

Research Findings: A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

The separation of phthalates by HPLC is commonly performed using a C18 stationary phase. nih.govnih.gov Detection is frequently carried out using a UV detector, with the wavelength set to a region where phthalates exhibit strong absorbance, typically around 226-230 nm. nih.gov A photodiode array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov

Interactive Data Table: HPLC Parameters for this compound Analysis

ParameterTypical Value/Condition
Column Type Newcrom R1, C18
Mobile Phase Acetonitrile/Water/Acid (e.g., Phosphoric or Formic)
Detection UV (226-230 nm), PDA
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Ancillary Characterization Methods in Polymer Matrix Analysis

In addition to chromatographic techniques, several spectroscopic and scattering methods are invaluable for characterizing this compound when it is incorporated into a polymer matrix. These methods provide information on the chemical environment, surface composition, and nanoscale morphology of the material.

Fourier-transform infrared spectroscopy with attenuated total reflectance (ATR-FTIR): ATR-FTIR is a powerful technique for analyzing the surface of a polymer sample. nih.gov The presence of this compound within a polymer can be identified by its characteristic infrared absorption bands, particularly the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. analis.com.my The technique can also be used to study the migration of the plasticizer to the polymer surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not ideal for identifying the entire structure of a large molecule like this compound, it can be used to determine the elemental composition of the polymer surface. researchgate.netresearchgate.net An increase in the oxygen-to-carbon ratio on the surface of a polymer like PVC could indicate the presence of a phthalate plasticizer. researchgate.netresearchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS is a non-destructive analytical technique used to study the nanoscale structure of materials. numberanalytics.comvt.edu In the context of polymer science, SAXS can provide information on the size, shape, and distribution of domains within a polymer, which can be influenced by the presence of a plasticizer. numberanalytics.comvt.edu While not directly identifying the plasticizer, SAXS can reveal changes in the polymer's morphology due to the incorporation of this compound, such as alterations in the lamellar structure or the formation of plasticizer-rich domains. rigaku.com

Environmental Dynamics and Degradation Mechanisms of 2,2 Dimethylpropane 1,3 Diyl Phthalate

Abiotic Transformation Pathways

Abiotic degradation processes, including hydrolysis and photodegradation, play a role in the environmental transformation of phthalates, although their significance can vary depending on environmental conditions. nih.gov

The hydrolysis of phthalate (B1215562) esters involves the cleavage of the ester bonds, a process significantly influenced by pH and temperature. researchgate.net This process typically occurs in two steps: the initial hydrolysis to a monoester and an alcohol, followed by the hydrolysis of the monoester to phthalic acid and another alcohol molecule. nih.gov For 2,2-dimethylpropane-1,3-diyl phthalate, this would involve the formation of a monoester of neopentyl glycol and ultimately phthalic acid and neopentyl glycol.

The rate of hydrolysis is generally slow under neutral pH conditions but increases significantly in the presence of acids or bases. researchgate.net Temperature also plays a crucial role, with higher temperatures accelerating the hydrolysis rate. researchgate.net While hydrolysis is not always considered a primary degradation pathway for many phthalates in the environment compared to biodegradation, it can become significant in specific environments like landfills, where extreme pH and high temperatures can occur. nih.govresearchgate.net

The steric hindrance provided by the branched structure of the neopentyl group in this compound may influence its hydrolysis rate. tudelft.nl Studies on other branched-chain phthalates suggest that increased steric demand can considerably decrease the rate of enzymatic hydrolysis, and a similar effect might be anticipated for abiotic hydrolysis. tudelft.nl

Table 1: Environmental Factors Influencing the Abiotic Hydrolysis of Phthalate Esters

FactorInfluence on Hydrolysis RateNotes
pH Significantly increases under acidic or alkaline conditions.Catalysis by H+ or OH- ions. researchgate.net
Temperature Increases with rising temperature.Provides the necessary activation energy for the reaction. researchgate.net
Chemical Structure Steric hindrance from branched alkyl chains may decrease the rate.The bulky neopentyl group could sterically hinder the approach of water molecules. tudelft.nl

Photodegradation, the breakdown of chemicals by light, is another potential abiotic transformation pathway for phthalates. nih.gov In the atmosphere, phthalates can react with photochemically produced hydroxyl radicals, leading to their degradation. nih.gov However, in aquatic and soil environments, the intensity of light is often too low for photolysis to be a significant degradation process. nih.gov

The presence of photosensitizers, such as titanium dioxide (TiO2), can enhance the photodegradation of phthalates. scispace.comnih.gov Studies on dimethyl phthalate (DMP) have shown that in the presence of a catalyst like TiO2 and UV light, degradation can proceed through different pathways, including hydroxylation of the aromatic ring or oxidation of the alkyl chain. scispace.com While direct data for this compound is unavailable, it is plausible that similar photocatalytic degradation mechanisms could occur.

The neopentyl glycol component of the molecule does not absorb light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight. oecd.org This suggests that any photodegradation of this compound would likely be initiated through the phthalate moiety or be mediated by other environmental components.

Biotic Degradation and Microbial Metabolism

Biodegradation is considered the primary mechanism for the removal of phthalate esters from the environment. nih.govnih.gov This process is carried out by a wide variety of microorganisms that utilize phthalates as a source of carbon and energy. nih.gov

The initial and crucial step in the microbial degradation of phthalate esters is the hydrolysis of the ester bonds by enzymes called esterases or hydrolases. nih.gov This de-esterification process results in the formation of phthalic acid and the corresponding alcohol. nih.gov In the case of this compound, this would yield phthalic acid and neopentyl glycol.

For some phthalates with long alkyl chains, an alternative initial step can be the oxidation of the alkyl side chain, which is then shortened through β-oxidation before the ester bond is cleaved. nih.gov Following the initial hydrolysis, the resulting phthalic acid is further metabolized by microbial communities.

Numerous bacterial and fungal species have been identified that can degrade various phthalate esters. nih.govnih.gov Most of the identified strains are effective at degrading low-molecular-weight phthalates. nih.gov Phthalates with longer and more branched alkyl side chains, such as di(2-ethylhexyl) phthalate (DEHP), are generally less susceptible to biodegradation than those with shorter, linear alkyl chains. nih.gov This suggests that the degradation of this compound, with its branched neopentyl group, may be slower than that of simpler phthalates.

While specific microorganisms capable of degrading this compound have not been documented, it is likely that consortia of microorganisms would be involved in its complete mineralization.

The rate of biodegradation of phthalates is influenced by several factors, including the chemical structure of the phthalate, the presence of suitable microbial populations, and environmental conditions such as temperature, pH, and nutrient availability. nih.gov

Table 2: Factors Influencing the Biodegradation of Phthalate Esters

FactorInfluence on Biodegradation RateRelevance to this compound
Alkyl Chain Structure Longer and branched chains decrease the rate of degradation. nih.govThe branched neopentyl group likely reduces its biodegradability compared to linear phthalates. nih.gov
Microbial Population The presence of adapted microbial consortia is essential for efficient degradation. nih.govSpecific microbial data for this compound is lacking.
Environmental Conditions Optimal temperature, pH, and nutrient levels enhance microbial activity. nih.govGeneral principles of microbial degradation apply.
Bioavailability Adsorption to soil and sediment can reduce the availability to microorganisms.The physicochemical properties of the compound will determine its partitioning in the environment.

Metabolite Identification and Elucidation of Degradation Intermediates

This initial hydrolysis is often the rate-limiting step in the degradation of phthalates. The structure of the alkyl chain plays a significant role, with degradation rates known to decrease with increasing chain length and branching nih.gov. The presence of the branched neopentyl group in this compound may therefore result in a slower degradation rate compared to linear phthalates.

Following the formation of the monoester, the second ester bond is hydrolyzed, yielding phthalic acid and neopentyl glycol (2,2-dimethylpropane-1,3-diol) . Phthalic acid is a common intermediate in the degradation of many phthalates and can be further metabolized by microorganisms through various pathways, often leading to protocatechuic acid and subsequent entry into the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water researchgate.net. Neopentyl glycol is expected to be readily biodegradable.

It is important to note that under certain environmental conditions, other transformation products could potentially be formed. For instance, transesterification reactions could theoretically occur, though hydrolysis is the dominant initial degradation pathway.

Table 1: Predicted Degradation Intermediates of this compound

Parent Compound Initial Metabolite Secondary Metabolites

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound will be governed by its physicochemical properties and its interactions with various environmental compartments.

The sorption of phthalates to soil and sediment is a key process influencing their mobility and bioavailability. Generally, the sorption of PAEs in environmental matrices is primarily driven by hydrophobic interactions with soil and sediment organic matter nih.govwur.nl. Phthalates with higher molecular weight and longer alkyl chains tend to exhibit stronger sorption.

For this compound, the presence of the neopentyl group will influence its hydrophobicity. While specific sorption coefficients (such as Koc) are not available for this compound, it is expected to adsorb to soil and sediment particles. The extent of this sorption will be positively correlated with the organic carbon content of the matrix nih.govnih.gov. Other factors that can influence sorption include the clay content and the cation exchange capacity of the soil nih.gov.

The sorption process for phthalates is often described by models such as the Freundlich isotherm, which can account for the heterogeneous nature of sorption sites on soil and sediment particles nih.govnih.gov. The sorption kinetics are typically rapid initially, followed by a slower phase that may involve diffusion into the intraparticle matrix of the soil or sediment nih.govnih.gov. This can lead to a portion of the sorbed phthalate becoming less available for desorption and degradation over time.

The bioaccumulation of a chemical is its accumulation in an organism from all sources of exposure, including water, food, and sediment. For phthalates, bioaccumulation potential is a complex interplay between their hydrophobicity and the organism's ability to metabolize them sfu.ca.

Generally, the octanol-water partition coefficient (Kow) is an indicator of a chemical's potential to bioaccumulate in the fatty tissues of organisms. While a specific Kow for this compound is not readily found in the literature, its structure suggests a moderate degree of hydrophobicity, which would imply a potential for bioaccumulation.

However, many organisms possess the enzymatic machinery to metabolize phthalates, which can significantly reduce their bioaccumulation sfu.ca. The hydrolysis of the ester bonds, as described in the degradation section, is a key metabolic pathway that increases the water solubility of the compound and facilitates its excretion. Therefore, while uptake of this compound by organisms is likely, its persistence and magnification in food webs may be limited by metabolic processes sfu.canih.gov.

Studies on other phthalates have shown that biomagnification, the process by which the concentration of a contaminant increases at successively higher levels in a food web, is not a significant concern for many PAEs sfu.canih.gov. In some cases, trophic dilution has been observed for higher molecular weight phthalates sfu.ca. The bioaccumulation of this compound is expected to vary among species due to differences in metabolic capacity sfu.ca.

Role of 2,2 Dimethylpropane 1,3 Diyl Phthalate in Polymer Science and Materials Engineering

Mechanisms of Plasticization within Polymeric Systems

Plasticizers are additives that increase the flexibility and reduce the viscosity of a material. The effectiveness of 2,2-dimethylpropane-1,3-diyl phthalate (B1215562) as a plasticizer is rooted in its molecular interactions with polymer chains, which can be explained through established scientific theories.

The primary mechanism by which plasticizers function is explained by the free volume theory. researchgate.netutwente.nl Free volume is the unoccupied space between polymer chains, which provides the necessary room for chain segments to move. researchgate.net When a plasticizer like 2,2-dimethylpropane-1,3-diyl phthalate is introduced into a polymer matrix, its molecules position themselves between the long polymer chains. researchgate.net This spacing reduces the intermolecular forces (van der Waals forces) that hold the chains together. utwente.nl

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of a polymer. The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. By increasing the free volume and separating the polymer chains, this compound enhances the mobility of the polymer structure. utwente.nl This increased mobility means that less thermal energy is required for the polymer chains to begin moving, resulting in a lower Tg. utwente.nl A lower Tg is directly correlated with increased flexibility and ductility at a given temperature.

The introduction of neopentyl glycol structures into polyester (B1180765) chains has been shown to decrease the material's Tg due to the plasticizing effect of its side groups. researchgate.net Similarly, when used as an additive, neopentyl glycol-based plasticizers contribute to a lower Tg in the final compound. utwente.nl This reduction in Tg enhances the polymer's ductility, allowing it to deform significantly under tensile stress without fracturing, a critical property for flexible polymer applications.

Integration and Compatibility within Polymer Matrices

The utility of this compound extends to various polymer systems, with its compatibility and performance being dependent on the specific polymer matrix.

This compound and related neopentyl glycol esters are utilized as plasticizers in polyvinyl chloride (PVC) formulations to impart flexibility. google.com PVC is an inherently rigid polymer, and the addition of a plasticizer is essential for its use in applications ranging from artificial leather and wallpaper to gloves and wire insulation. google.com

Table 1: Comparative Performance of Neopentyl Glycol Ester Plasticizer vs. 2-Ethylhexyl Phthalate (DEHP) in PVC Data extracted from patent literature describing a mixed neopentyl glycol ester composition. google.com

PropertyNeopentyl Glycol Ester2-Ethylhexyl Phthalate (Standard)
Tensile Strength SuperiorStandard
Elongation SuperiorStandard
Static Heat Resistance SuperiorStandard
Viscosity Stability SuperiorStandard

In the realm of polyesters, the neopentyl structure is of great importance, primarily through the use of neopentyl glycol (2,2-dimethylpropane-1,3-diol) as a co-monomer in the polymerization process. wikipedia.orgpenpet.com When neopentyl glycol is incorporated into the polyester backbone, its unique cruciform structure provides significant steric hindrance. gantrade.comgantrade.com This structural feature enhances the stability of the resulting polyester resin against heat, light, and water by protecting the ester linkages from hydrolysis. gantrade.comgantrade.com

This integration makes neopentyl glycol a standard diol for producing high-performance polyester coatings, paints, and resins for fiberglass-reinforced plastics. gantrade.comgantrade.com While this compound itself can be considered for use as an external plasticizer, its more prevalent role in polyesters is as a derivative of the neopentyl glycol monomer that is built directly into the polymer chain. google.comjiuanchemical.com This internal plasticization or polymer modification leads to materials with inherently improved durability and weatherability. gantrade.com

Comparative Studies with Alternative Plasticizers and Structure-Property Relationships

The performance of this compound is best understood in comparison to other plasticizers and by analyzing its structure-property relationships. The branched chemical nature of its neopentyl glycol precursor is a key determinant of its performance characteristics. gantrade.comruibaocafo.com

The presence of two methyl groups on the central carbon atom of the neopentyl structure leads to high thermal and chemical stability. gantrade.compenpet.com This is a significant advantage over linear plasticizers, which can be more susceptible to degradation. In PVC applications, neopentyl glycol ester compositions have shown better performance in terms of tensile strength and heat resistance when compared directly to the widely used DEHP. google.com

When compared with other alternative diols for polyester synthesis, such as 2-Methyl-1,3-propanediol (MPO), neopentyl glycol (NPG) demonstrates distinct properties. For instance, NPG-based polyester polyols show comparable or slightly lower hydrolytic stability than MPO-based polyols but are considered superior to other standard diols. gantrade.com The high melting point of NPG also influences the thermal properties of the resulting polymers. gantrade.com The move away from traditional phthalates due to health and environmental concerns has driven interest in alternatives, and the favorable properties of neopentyl-based structures make them a subject of continued research and application. researchgate.netpatsnap.com

Computational and Theoretical Investigations of 2,2 Dimethylpropane 1,3 Diyl Phthalate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in predicting the geometry and electronic nature of a molecule. These calculations are typically performed in the gas phase to understand the intrinsic properties of the molecule without solvent effects.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and vibrational frequencies of molecules. The process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the optimized geometry. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govmdpi.com For 2,2-Dimethylpropane-1,3-diyl phthalate (B1215562), geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Following geometry optimization, vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For instance, studies on similar molecules have shown good agreement between computed and experimental FTIR spectra. researchgate.net

Table 1: Representative Predicted Geometrical Parameters from DFT Calculations for a Phthalate Ester

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.21--
C-O (ester)1.35--
C-C (aromatic)1.40--
O-C-C (ester)-110.0-
C-O-C (ester)-115.0-
Aromatic Ring - Ester Group--45.0

Note: This table presents typical values for phthalate esters based on computational studies of related molecules and is for illustrative purposes. Specific values for 2,2-Dimethylpropane-1,3-diyl phthalate would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich phthalate aromatic ring, while the LUMO would also likely be centered on this part of the molecule. The energy difference between these orbitals would provide a measure of its susceptibility to react with electrophiles and nucleophiles. Computational studies on other phthalates have utilized FMO analysis to understand their reactivity and potential for degradation. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phthalate Ester

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.0
HOMO-LUMO Gap (ΔE)6.5

Note: The values in this table are representative of typical phthalate esters and serve as an example. A specific FMO analysis would be needed for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions of this compound with other molecules, such as polymers or solvents. For example, MD simulations have been used to investigate the plasticizing effect of dioctyl phthalate (DOP) on polyvinyl chloride (PVC), revealing how the plasticizer molecules position themselves within the polymer matrix to increase flexibility.

Prediction of Chemical Reactivity and Binding Energetics with Computational Models

Computational models can predict the chemical reactivity and binding energetics of a molecule, which are important for understanding its environmental fate and potential biological interactions. For instance, DFT calculations can be used to model reaction mechanisms, such as the metabolism of phthalates by enzymes. mdpi.commanchester.ac.uk These studies can identify the most likely sites of reaction on the molecule and the energy barriers associated with different reaction pathways.

The binding energetics of this compound to a target protein or receptor could be investigated using molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is quantified by a binding energy or docking score. Furthermore, the kinetics of reactions involving the compound, such as its esterification, can be modeled to understand reaction rates and mechanisms. researchgate.netacs.orgfinechem-mirea.ru

Chemical Reactivity and Interaction Dynamics of 2,2 Dimethylpropane 1,3 Diyl Phthalate

Ester Hydrolysis and Transesterification Reactions

The primary reaction pathway for phthalate (B1215562) esters is the cleavage of the ester bonds. This can occur through hydrolysis or transesterification.

Ester Hydrolysis Hydrolysis is the chemical breakdown of a compound due to reaction with water. For esters, this process can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and excess water, the ester undergoes hydrolysis to yield phthalic acid and 2,2-dimethylpropane-1,3-diol (neopentyl glycol). This reaction is reversible, and its completion requires a large volume of water to shift the equilibrium toward the products. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : When heated with a base, such as sodium hydroxide (B78521) (NaOH), the ester is irreversibly hydrolyzed. libretexts.orgmasterorganicchemistry.com The reaction produces the corresponding carboxylate salt (sodium phthalate) and 2,2-dimethylpropane-1,3-diol. The reaction is considered irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide, which is highly favorable. masterorganicchemistry.com

A critical feature of 2,2-dimethylpropane-1,3-diyl phthalate is the neopentyl structure of its alcohol-derived portion. The presence of quaternary carbon atoms adjacent to the ester functional groups introduces significant steric hindrance. This bulkiness shields the carbonyl carbon from nucleophilic attack, making the compound notably resistant to hydrolysis compared to esters derived from less hindered alcohols like methanol (B129727) or ethanol. acs.orgchemicalforums.com Esters of neopentyl glycol are recognized for their high hydrolytic stability, a property that makes them valuable in applications requiring resistance to moisture, such as in certain alkaline coating formulations. acs.org Achieving hydrolysis often requires harsh reaction conditions, such as high temperatures and concentrated basic solutions. chemicalforums.com

Transesterification Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. For this compound, this would involve reacting the compound with an excess of another alcohol (e.g., methanol) in the presence of an acid or base catalyst. The result would be the formation of a different phthalate ester (e.g., dimethyl phthalate) and the release of 2,2-dimethylpropane-1,3-diol. Similar to hydrolysis, the steric hindrance of the neopentyl group would be expected to slow the rate of transesterification.

Table 1: General Conditions for Ester Hydrolysis
Hydrolysis TypeCatalystReactantsKey CharacteristicsProducts for this compound
Acid-CatalyzedStrong Acid (e.g., H₂SO₄, HCl)Ester, Excess WaterReversible; requires excess water to drive to completion. libretexts.orgchemguide.co.ukPhthalic Acid + 2,2-Dimethylpropane-1,3-diol
Base-Catalyzed (Saponification)Strong Base (e.g., NaOH, KOH)Ester, BaseIrreversible; reaction goes to completion. libretexts.orgmasterorganicchemistry.comPhthalate Salt + 2,2-Dimethylpropane-1,3-diol

Oxidative Reactions and Their Pathways

The oxidative stability of this compound is influenced by both the aromatic ring and the neopentyl ester groups.

Oxidative Stability of the Neopentyl Group Esters derived from neopentyl glycol exhibit enhanced thermal and oxidative stability. wikipedia.orggoogle.com This stability is primarily due to the absence of β-hydrogens in the neopentyl structure. Many common oxidative degradation pathways for esters proceed via the abstraction of a hydrogen atom at the β-position relative to the oxygen atom of the ester. Since 2,2-dimethylpropane-1,3-diol lacks these susceptible hydrogens, its esters, including this phthalate, are more resistant to certain oxidative and thermal breakdown mechanisms. analis.com.my This property is a key reason for the use of neopentyl glycol esters as synthetic lubricants that must perform at high temperatures. google.com

Oxidation of the Phthalate Ring While the neopentyl portion is stable, the aromatic phthalate ring can be degraded by powerful oxidizing agents. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in breaking down phthalate esters. mdpi.comiwaponline.com The reaction mechanism typically involves the hydroxyl radical attacking the electron-rich aromatic ring. mdpi.comresearchgate.net This initial attack leads to the formation of hydroxylated intermediates, followed by ring-opening and subsequent degradation into smaller, non-aromatic organic acids.

The generalized degradation pathway for the phthalate moiety is as follows:

Hydroxylation : The aromatic ring is attacked by •OH radicals, forming hydroxylated derivatives like dihydroxybenzene and trihydroxybenzene. mdpi.com

Ring Opening : The hydroxylated aromatic ring becomes unstable and opens, yielding aliphatic dicarboxylic acids such as muconic acid. mdpi.com

Further Oxidation : These intermediates are further oxidized into smaller, simpler organic acids, such as maleic acid, oxalic acid, and formic acid, which can ultimately be mineralized to CO₂ and H₂O. mdpi.com

Table 2: Major Intermediates in the Oxidative Degradation of the Phthalate Moiety by AOPs mdpi.com
Intermediate CompoundChemical FormulaStage of Degradation
Phthalic AcidC₈H₆O₄Initial Hydrolysis/Oxidation Product
1,2-Dihydroxybenzene (Catechol)C₆H₆O₂Ring Hydroxylation
1,2,4-TrihydroxybenzeneC₆H₆O₃Further Ring Hydroxylation
Muconic AcidC₆H₆O₄Ring Opening
Maleic AcidC₄H₄O₄Fragmentation
Oxalic AcidC₂H₂O₄Fragmentation
Formic AcidCH₂O₂Fragmentation

Complexation and Coordination Chemistry with Metal Ions (referencing analogous diol derivatives)

Phthalates and their derivatives can interact with metal ions through their oxygen-containing functional groups. The ester carbonyl oxygens can act as Lewis bases, donating electron density to coordinate with metal ions. If the ester undergoes hydrolysis, the resulting phthalate carboxylate groups become potent binding sites for metals.

The 2,2-dimethylpropane-1,3-diol portion of the molecule is analogous to other 1,3-propanediol (B51772) derivatives, which are well-known ligands in coordination chemistry. These diol-type ligands can coordinate to metal ions in various ways, depending on whether the hydroxyl groups are protonated or deprotonated and the steric environment. Research on analogous diol derivatives shows they can form a wide array of structures, from simple mononuclear complexes to large polynuclear clusters with transition metals.

The ability of analogous diol ligands to bridge multiple metal centers is a key feature of their coordination chemistry. Common coordination modes observed for 1,3-diol derivatives that can be considered analogous for the neopentyl glycol moiety are summarized in the table below.

Table 3: Common Coordination Modes of Analogous 1,3-Diol Ligands with Metal Ions
Coordination ModeDescriptionPotential Role of this compound
Terminal MonodentateA single hydroxyl group coordinates to one metal center.Possible if only one ester bond is hydrolyzed, or under specific pH conditions.
Chelating BidentateBoth hydroxyl groups of a single diol molecule bind to the same metal center, forming a chelate ring.If both ester bonds are cleaved, the resulting diol can chelate to a metal ion.
Bridging Bidentate (μ₂)The two hydroxyl groups of the diol bind to two different metal centers, acting as a bridge.A likely mode for the free diol to form polynuclear metal complexes.
Bridging Tridentate (μ₃)The two oxygen atoms bridge three metal centers, often with one oxygen bridging two metals.Can lead to the formation of complex, high-nuclearity metal clusters.

Occurrence, Migration, and Environmental Release Research of 2,2 Dimethylpropane 1,3 Diyl Phthalate

Migration Studies from Polymeric Materials and Consumer Products

Phthalates are known to migrate from polymeric materials because they are not chemically bound to the polymer matrix. mdpi.com This migration is a key pathway for their entry into food and the environment. Factors influencing migration include the type of polymer, temperature, storage time, and the chemical nature of the contacting substance (e.g., fat content in food). pfascentral.orgnih.gov

Specific studies detailing the migration of 2,2-Dimethylpropane-1,3-diyl phthalate (B1215562) from food contact materials into food or food simulants have not been identified in the reviewed literature. General studies on phthalate migration confirm that these compounds can leach from packaging into foodstuffs, with higher migration rates observed in fatty foods. pfascentral.orgnih.gov

While not specific to 2,2-Dimethylpropane-1,3-diyl phthalate, a survey of plasticizers in polyvinyl chloride (PVC) toys in Japan did identify the presence of "neopentyl glycol esters" as alternative plasticizers, noting they had not been previously reported in that context. nih.gov This finding suggests that esters based on neopentyl glycol are used in consumer products, and thus, a potential for migration exists.

Non-intentionally added substances (NIAS) are chemicals present in a material that have not been added for a technical reason during production. nih.gov They can include impurities, reaction intermediates, or degradation products. Phthalates can be present in food contact materials as NIAS. nih.gov However, there is no specific research available that identifies this compound as a NIAS in food packaging or other consumer products. The identification of NIAS is a complex analytical challenge, and studies often focus on known, more prevalent compounds. nih.gov

Emission and Release Pathways into the Environment

The primary pathways for the environmental release of this compound are associated with its production and its use as a component in manufacturing other products.

Industrial Production: The synthesis of neopentyl glycol, the precursor, involves chemical reactions and energy-intensive processes that can generate waste streams. jiuanchemical.com The subsequent esterification to form the phthalate may result in its release through industrial effluents or emissions if not properly contained. nih.gov

Product Lifecycle: As a component in products like polyesters, paints, lubricants, and plasticizers, the compound can be released during the use, wear, and disposal of these products. nih.govpenpet.com Since phthalates are not covalently bonded to plastic polymers, they can leach out over the product's lifetime, entering soil and water systems through landfill leachate or wastewater. nih.gov

Q & A

Q. What are the standard synthetic routes for 2,2-dimethylpropane-1,3-diyl phthalate, and how can reaction conditions be optimized?

The compound is synthesized via esterification of phthalic anhydride with neopentyl glycol (2,2-dimethylpropane-1,3-diol). Key steps include:

  • Acid catalysis (e.g., sulfuric acid) under reflux.
  • Solvent selection (toluene or xylene) to azeotropically remove water.
  • Temperature control (110–140°C) to prevent side reactions. Purity is confirmed by monitoring the disappearance of hydroxyl peaks in IR spectroscopy (3200–3600 cm⁻¹) . Optimization involves adjusting molar ratios (phthalic anhydride:diol ≥ 1:1.05) and reaction time (4–8 hrs). Post-synthesis, vacuum distillation removes unreacted monomers .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H NMR shows singlet peaks for the neopentyl methyl groups (δ 1.05–1.15 ppm) and aromatic protons (δ 7.50–8.10 ppm). ¹³C NMR confirms ester carbonyl signals (δ 165–170 ppm) .
  • IR : Ester C=O stretch (1730–1750 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with MS detection (m/z 238.28 for [M+H]⁺) .
  • XRD : For crystalline derivatives, unit cell parameters (e.g., triclinic system with α, β, γ > 100°) are determined using SHELX .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the solid-state properties of this compound?

Graph set analysis (R₂²(8) motifs) reveals weak C–H···O interactions between ester carbonyls and methyl groups, stabilizing the lattice. The neopentyl backbone’s rigidity reduces conformational flexibility, leading to dense packing (e.g., triclinic symmetry with Z = 2). Computational studies (DFT) predict intermolecular interaction energies of −5 to −10 kJ/mol, critical for designing co-crystals .

Q. What computational strategies predict the electronic and thermochemical properties of this phthalate ester?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates:

  • HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity.
  • Dipole moments (3.5–4.0 D) influenced by ester group orientation.
  • Thermochemical stability (ΔHf ≈ −750 kJ/mol) via Gaussian09 . Molecular dynamics simulations assess solubility parameters (δ ≈ 18 MPa¹/²) in non-polar solvents .

Q. How does metal coordination modify the compound’s functionality in supramolecular chemistry?

The phthalate moiety acts as a bidentate ligand for Cu(II) or Mo(VI), forming complexes like [Mo(C₁₉H₂₀N₂O₂)O₂]. X-ray data (triclinic, P1 space group) show distorted octahedral geometry with Mo–O bonds (1.70–2.30 Å). These complexes exhibit redox activity (E₁/₂ = −0.25 V vs. Ag/AgCl) and catalytic potential in oxidation reactions .

Methodological Considerations

Q. What safety protocols are critical during experimental handling?

  • Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1 = 15 mg/m³) .
  • PPE : Nitrile gloves (ASTM D6978), goggles, and lab coats. Avoid skin contact (H315/H319 hazards) .
  • Spill management : Absorb with silica gel and dispose as hazardous waste (OSHA HCS standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.